REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[NH2:12].[I:13]I>C(O)(=O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:13][C:7]1[CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]([NH2:12])=[C:3]([O:2][CH3:1])[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 60° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured on water
|
Type
|
EXTRACTION
|
Details
|
extracted (3×) with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |